molecular formula C14H6N4O6 B14279032 2,5,7-Trinitro-9H-fluorene-4-carbonitrile CAS No. 141606-47-5

2,5,7-Trinitro-9H-fluorene-4-carbonitrile

Cat. No.: B14279032
CAS No.: 141606-47-5
M. Wt: 326.22 g/mol
InChI Key: AMERZPLZDJLHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7-Trinitro-9H-fluorene-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups and a carbonitrile group attached to a fluorene backbone

Preparation Methods

The synthesis of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile typically involves nitration reactions. One common method includes the nitration of fluorene derivatives under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2,5,7-Trinitro-9H-fluorene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

2,5,7-Trinitro-9H-fluorene-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

2,5,7-Trinitro-9H-fluorene-4-carbonitrile can be compared with other similar compounds, such as:

These compounds share a similar fluorene backbone with different substituents, which can influence their reactivity and applications

Properties

CAS No.

141606-47-5

Molecular Formula

C14H6N4O6

Molecular Weight

326.22 g/mol

IUPAC Name

2,5,7-trinitro-9H-fluorene-4-carbonitrile

InChI

InChI=1S/C14H6N4O6/c15-6-9-4-10(16(19)20)2-7-1-8-3-11(17(21)22)5-12(18(23)24)14(8)13(7)9/h2-5H,1H2

InChI Key

AMERZPLZDJLHST-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])C#N)C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.